REACTION_CXSMILES
|
[O:1]1[CH2:15][CH:2]1[CH2:3][O:4][C:5]1[CH:13]=[C:12]([CH3:14])[CH:11]=[C:10]2[C:6]=1[CH:7]=[N:8][NH:9]2.[ClH:16]>C(O)(=O)C>[Cl:16][CH2:15][CH:2]([OH:1])[CH2:3][O:4][C:5]1[CH:13]=[C:12]([CH3:14])[CH:11]=[C:10]2[C:6]=1[CH:7]=[N:8][NH:9]2
|
Name
|
4-(2,3-epoxypropoxy)-6-methylindazole
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1C(COC2=C3C=NNC3=CC(=C2)C)C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Type
|
CUSTOM
|
Details
|
while stirring, into 10 ml
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
the reaction mixture is poured into 300 ml
|
Type
|
CUSTOM
|
Details
|
water and neutralised with sodium bicarbonate, a viscous oil thereby separating out
|
Type
|
STIRRING
|
Details
|
after stirring for a comparatively long time
|
Type
|
CUSTOM
|
Details
|
upon triturating with toluene
|
Type
|
CUSTOM
|
Details
|
When recrystallized from toluene, with the use of fullers' earth
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
ClCC(COC1=C2C=NNC2=CC(=C1)C)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |